1-(p-Tolyl)piperazine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-methylphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGFOTNCJZITIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-14-3, 159263-04-4 | |

| Record name | 1-(p-Tolyl)piperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-tolyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(p-Tolyl)-piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

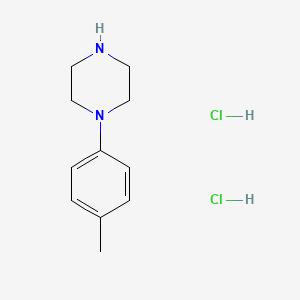

1-(p-Tolyl)piperazine dihydrochloride chemical structure

Topic: 1-(p-Tolyl)piperazine Dihydrochloride: Chemical Architecture, Synthesis, and Pharmacological Profile Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound (pMPP[1]·2HCl) is a pivotal piperazine derivative serving as both a versatile building block in medicinal chemistry and a pharmacological probe for serotonergic signaling.[1] Structurally characterized by a para-methylphenyl moiety attached to a piperazine ring, this compound exhibits significant affinity for 5-HT receptors (specifically 5-HT1A, 5-HT2A, and 5-HT7). While it shares structural homology with psychoactive designer drugs (e.g., BZP), its primary utility in legitimate research lies in the synthesis of atypical antipsychotics, anxiolytics, and as a reference standard in forensic toxicology. This guide provides a rigorous analysis of its chemical structure, validated synthetic protocols, and receptor-level mechanisms.

Chemical Architecture & Physicochemical Properties

The dihydrochloride salt form is preferred in research settings due to its enhanced stability and aqueous solubility compared to the hygroscopic free base or monohydrochloride.

Structural Identity

-

IUPAC Name: 1-(4-Methylphenyl)piperazine dihydrochloride[1]

-

Common Synonyms: pMPP[1]·2HCl, 1-(p-Tolyl)piperazine di-HCl[1]

-

CAS Number: 13078-14-3 (dihydrochloride); 39593-08-3 (free base)[1]

-

Molecular Formula: C₁₁H₁₈Cl₂N₂[1]

-

Molecular Weight: 249.18 g/mol [1]

Key Physicochemical Data

| Property | Value | Context |

| Appearance | White to off-white crystalline powder | High purity (>98%) form |

| Melting Point | 237–241 °C | Decomposition often observed near melt |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | 2HCl salt ensures high aqueous solubility for bioassays |

| pKa | ~5.6 (N1), ~9.8 (N4) | N1 is less basic due to phenyl conjugation; N4 is the primary protonation site |

| Hygroscopicity | Moderate to High | Requires storage in desiccated conditions |

Synthesis & Purification Protocols

Two primary routes exist for the synthesis of pMPP: the classical alkylation method (robust, cost-effective) and the modern Buchwald-Hartwig amination (high precision).

Method A: Cyclization via Bis(2-chloroethyl)amine (Classical)

This method relies on the nucleophilic attack of p-toluidine on the electrophilic carbons of bis(2-chloroethyl)amine.

Reagents: p-Toluidine, Bis(2-chloroethyl)amine hydrochloride, Diglyme or Butanol, Na₂CO₃.[1]

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in diglyme.

-

Reflux: Heat the mixture to reflux (160–180 °C) for 12–24 hours. The high temperature drives the double N-alkylation to close the piperazine ring.

-

Basification: Cool to room temperature. Alkalize with 20% NaOH solution to pH >12 to liberate the free base.[1]

-

Extraction: Extract with dichloromethane (DCM) (3x). Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.

-

Salt Formation (Critical): Dissolve the oily residue in minimal ethanol. Add concentrated HCl (or HCl in dioxane) dropwise until precipitation is complete.

-

Recrystallization: Recrystallize the crude solid from ethanol/diethyl ether to yield pure pMPP·2HCl crystals.[1]

Method B: Pd-Catalyzed Buchwald-Hartwig Amination (Modern)

Preferred for library synthesis due to milder conditions and higher functional group tolerance.[1]

Reagents: 1-Bromo-4-methylbenzene, Piperazine (excess), Pd(OAc)₂, BINAP, NaOtBu, Toluene.

Protocol:

-

Catalyst Prep: Mix Pd(OAc)₂ (1 mol%) and BINAP (1.5 mol%) in toluene under Argon for 15 mins.

-

Coupling: Add 1-bromo-4-methylbenzene (1.0 eq), Piperazine (2.0 eq), and NaOtBu (1.4 eq).

-

Heat: Stir at 80–100 °C for 8–12 hours.

-

Workup: Filter through Celite to remove Pd residues. Concentrate filtrate.[1]

-

Purification: The excess piperazine can be removed via sublimation or column chromatography before converting to the dihydrochloride salt as described in Method A.[1]

Synthetic Workflow Visualization

Figure 1: Step-by-step synthetic pathway for this compound via the classical cyclization route.

Pharmacological Profile & Mechanism of Action

1-(p-Tolyl)piperazine is a bioactive scaffold that interacts primarily with the serotonergic system.[1] It acts as a non-selective serotonin receptor agonist and/or releasing agent.[1]

Receptor Affinity & Selectivity

The para-methyl substituent increases lipophilicity compared to the unsubstituted phenylpiperazine, enhancing blood-brain barrier (BBB) penetration.

-

5-HT1A (Agonist): pMPP exhibits affinity for the 5-HT1A receptor.[1] This receptor is a target for anxiolytics (e.g., Buspirone).[1][2]

-

5-HT2A/2C (Mixed): It shows moderate affinity for 5-HT2 receptors.[1] In high doses, this contributes to its psychoactive (and potentially hallucinogenic) profile.[1]

-

Monoamine Release: Similar to Benzylpiperazine (BZP), pMPP can induce the release of serotonin (5-HT) and dopamine (DA) via transporter reversal (SERT/DAT), though it is less potent than amphetamines.

Pharmacodynamic Pathway

Figure 2: Pharmacodynamic interactions of pMPP with key serotonergic targets and monoamine transporters.[1]

Analytical Characterization

To validate the synthesis of the dihydrochloride salt, the following spectral data must be confirmed.

Proton NMR (¹H-NMR) in D₂O

The salt formation shifts the piperazine protons downfield compared to the free base.

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 2.30 | Singlet (s) | 3H | Methyl group (-CH₃) on phenyl ring |

| 3.35 – 3.45 | Multiplet (m) | 4H | Piperazine CH₂ (adjacent to N4) |

| 3.50 – 3.60 | Multiplet (m) | 4H | Piperazine CH₂ (adjacent to N1-Ar) |

| 7.05 | Doublet (d) | 2H | Aromatic protons (meta to methyl) |

| 7.25 | Doublet (d) | 2H | Aromatic protons (ortho to methyl) |

Note: The AA'BB' splitting pattern in the aromatic region is characteristic of para-substitution.

Mass Spectrometry (ESI-MS)

-

Observed Ion: [M+H]⁺ = 177.14 m/z (Corresponds to the protonated free base C₁₁H₁₇N₂⁺).[1]

-

Note: The chloride counterions are not observed in positive mode ESI but confirm the salt stoichiometry in elemental analysis.

Handling, Stability & Safety

-

Storage: Store at -20°C. The dihydrochloride is hygroscopic; exposure to air will cause the powder to clump and degrade.

-

Safety: pMPP is a skin and respiratory irritant (H315, H319, H335).

-

Legal Status: Researchers must verify local regulations.[1] While often used as a chemical intermediate, pMPP is structurally related to controlled piperazine designer drugs (e.g., BZP, TFMPP) and may be regulated under analogue acts in certain jurisdictions (e.g., USA, NZ, UK).

References

-

PubChem. (2025).[1] this compound.[1] National Library of Medicine.[1] [Link]

-

Chaudhary, S., et al. (2006).[1] Synthesis and biological activity of N-aryl piperazine derivatives. Journal of European Medicinal Chemistry. (Context: General synthesis of aryl piperazines via bis-chloroethyl amine).

-

Baumann, M. H., et al. (2001).[1] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. [Link]

-

Kerrigan, S. (2013).[1] Piperazines.[1][3][4][5][6][7][8] In Encyclopedia of Forensic Sciences. Academic Press.[1] (Context: Pharmacology and toxicology of piperazine derivatives).

Sources

- 1. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

Topic: 1-(p-Tolyl)piperazine Dihydrochloride Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(p-Tolyl)piperazine is a substituted arylpiperazine derivative that has garnered interest within neuroscience and pharmaceutical research for its modulatory effects on central nervous system (CNS) pathways.[1][2] As a member of a chemical class known for a wide range of pharmacological activities, understanding its precise mechanism of action is critical for both elucidating its therapeutic potential and assessing its toxicological profile.[3] This guide synthesizes current knowledge to provide a detailed examination of the molecular interactions, signaling cascades, and functional outcomes associated with 1-(p-Tolyl)piperazine. We will explore its primary receptor targets, the causality behind its functional activity, and the validated experimental workflows used to characterize such compounds. The dihydrochloride salt form is primarily utilized to enhance aqueous solubility and stability for experimental use.

The Arylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

The arylpiperazine moiety is a well-established pharmacophore in CNS drug discovery, forming the structural core of numerous approved therapeutics, including antipsychotics, antidepressants, and anxiolytics. Its versatility stems from the ability of the two key nitrogen atoms to engage in distinct molecular interactions. The N1-aryl substitution is crucial for affinity and selectivity at monoaminergic G-protein coupled receptors (GPCRs), while the N4 position allows for the introduction of various substituents to fine-tune the compound's overall pharmacological and pharmacokinetic profile.[4] 1-(p-Tolyl)piperazine, featuring a methyl-substituted phenyl ring at the N1 position, is primarily investigated for its interactions with serotonin and dopamine receptor systems, which are central to mood and cognitive regulation.[1][2]

Core Mechanism: Multi-Target Modulation of Serotonergic and Dopaminergic Systems

The primary mechanism of action for 1-(p-Tolyl)piperazine is its direct interaction with multiple serotonin (5-HT) and, to a lesser extent, dopamine (D) receptors. The compound exhibits a "selectively non-selective" profile, a common characteristic among effective CNS drugs, allowing it to modulate distinct but interconnected signaling pathways.[5]

Receptor Binding Affinity Profile

The affinity of a ligand for its receptor, quantified by the inhibition constant (Kᵢ), is the foundational determinant of its biological activity. While specific Kᵢ values for the p-tolyl variant are not extensively published, data from structurally analogous arylpiperazines provide a robust framework for its expected binding profile. Radioligand binding assays are the gold-standard methodology for determining these values.[6]

Table 1: Representative Binding Profile of Arylpiperazine Derivatives

| Receptor Target | Typical Kᵢ (nM) Range | Primary Role in CNS | Expected Functional Activity of 1-(p-Tolyl)piperazine |

|---|---|---|---|

| 5-HT₁ₐ | 1 - 50 | Autoreceptor (raphe), postsynaptic (cortex, hippocampus) | Partial Agonist |

| 5-HT₂ₐ | 10 - 100 | Postsynaptic (cortex), mood, perception, cognition | Antagonist |

| 5-HT₂C | 20 - 150 | Postsynaptic (choroid plexus, substantia nigra), appetite, mood | Antagonist |

| Dopamine D₂ | >500 | Presynaptic and postsynaptic, motivation, motor control | Weak Antagonist / Low Affinity |

| SERT | >200 | Serotonin reuptake | Weak Inhibitor |

Note: This table synthesizes data from multiple studies on N-arylpiperazines.[4][6][7] The precise Kᵢ values for 1-(p-Tolyl)piperazine require specific experimental validation but are expected to fall within these general ranges.

Functional Activity and Downstream Signaling

Binding affinity alone does not describe the functional consequence of the drug-receptor interaction. Functional assays are required to determine whether the compound acts as an agonist, antagonist, or partial agonist.

-

5-HT₁ₐ Receptor Partial Agonism: Arylpiperazines typically act as partial agonists at the 5-HT₁ₐ receptor. These receptors are Gαi/o-coupled. As a partial agonist, 1-(p-Tolyl)piperazine will produce a sub-maximal response compared to the endogenous full agonist, serotonin. At presynaptic 5-HT₁ₐ autoreceptors on serotonergic neurons, this partial agonism leads to a moderate inhibition of adenylyl cyclase, decreased cAMP production, and subsequent hyperpolarization of the neuron. This reduces the neuron's firing rate and diminishes the overall release of serotonin throughout the brain, a key mechanism of many anxiolytic and antidepressant drugs.

-

5-HT₂ₐ/₂C Receptor Antagonism: In contrast, at 5-HT₂ₐ and 5-HT₂C receptors, arylpiperazines act as antagonists.[8] These receptors are Gαq/11-coupled, and their activation by serotonin normally stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[9] By acting as an antagonist, 1-(p-Tolyl)piperazine blocks this cascade. 5-HT₂ₐ antagonism is a cornerstone of atypical antipsychotic activity, while 5-HT₂C antagonism can increase downstream dopamine and norepinephrine release, contributing to potential pro-cognitive and antidepressant effects.[9]

Caption: Dual mechanism of 1-(p-Tolyl)piperazine at presynaptic and postsynaptic serotonin receptors.

Validated Experimental Protocols for Mechanistic Elucidation

The mechanistic claims described above are validated through a standardized set of in vitro pharmacological assays. The trustworthiness of these protocols lies in their ability to isolate and quantify specific molecular interactions.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 1-(p-Tolyl)piperazine for a specific receptor (e.g., 5-HT₁ₐ).

Methodology:

-

Membrane Preparation: Culture and harvest cells engineered to express a high density of the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells). Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membrane pellet to a specific protein concentration.

-

Competition Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand for the 5-HT₁ₐ receptor (e.g., [³H]8-OH-DPAT), and serially diluted concentrations of the unlabeled competitor, 1-(p-Tolyl)piperazine dihydrochloride.[6]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats (e.g., GF/B), which trap the membranes (and any bound radioligand) while allowing unbound radioligand to pass through. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filter mats in scintillation vials with a scintillation cocktail. Measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific radioligand binding against the log concentration of 1-(p-Tolyl)piperazine. Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand). Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Caption: Standardized workflow for determining receptor binding affinity via a competition assay.

Conclusion for Drug Development Professionals

This compound exemplifies a class of CNS modulators with a complex but well-characterized mechanism of action. Its profile as a 5-HT₁ₐ partial agonist and 5-HT₂ₐ/₂C antagonist suggests potential therapeutic applications in disorders characterized by serotonergic dysregulation, such as anxiety and depression.[1][2] However, this multi-target activity also necessitates careful evaluation of off-target effects and the overall therapeutic window. For drug development professionals, compounds with this scaffold represent promising starting points for lead optimization. Further structure-activity relationship (SAR) studies, focusing on modifications to both the tolyl group and the N4-piperazine position, could be employed to enhance affinity for desired targets while reducing activity at others, thereby improving the compound's overall selectivity and safety profile.

References

- Title: What is the mechanism of Piperazine?

- Title: 1-(p-Tolyl)

- Title: 1-(o-Tolyl)

- Title: Bioactive conformation of 1-arylpiperazines at central serotonin receptors Source: PubMed URL

- Title: Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach Source: PubMed Central URL

- Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI URL

- Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs.

- Title: Arylpiperazine Derivatives as High-Affinity 5-HT1A Serotonin Ligands Source: PubMed URL

- Title: Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency Source: ResearchGate URL

- Title: What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?

- Title: Relative efficacies of piperazines at the phosphoinositide hydrolysis-linked serotonergic (5-HT-2 and 5-HT-1c)

- Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Relative efficacies of piperazines at the phosphoinositide hydrolysis-linked serotonergic (5-HT-2 and 5-HT-1c) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(p-Tolyl)piperazine Dihydrochloride: A Cornerstone Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(p-Tolyl)piperazine dihydrochloride (CAS Number: 13078-14-3), a key chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, analytical characterization, and its pivotal role as a structural scaffold, particularly in the development of novel therapeutics targeting the central nervous system (CNS).

Introduction: The Strategic Importance of the Arylpiperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Its prevalence is due to a combination of favorable physicochemical properties and synthetic tractability. When coupled with an aryl group, as in 1-(p-Tolyl)piperazine, it forms a versatile building block that serves multiple strategic roles in drug design.[1] These roles include:

-

Modulation of Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and allowing for favorable interactions with biological targets.

-

Structural Scaffold: The rigid, chair-like conformation of the piperazine ring provides a reliable anchor to orient other pharmacophoric elements in three-dimensional space, facilitating precise interactions with receptor binding pockets.

-

Synthetic Handle: The secondary amine of the monosubstituted piperazine provides a readily available nucleophilic site for further chemical modification, such as alkylation or acylation, enabling the rapid generation of diverse chemical libraries.[2][3]

This compound is the salt form of the parent compound, which enhances its stability and solubility in aqueous media, making it highly suitable for laboratory use and subsequent synthetic transformations.[2]

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 13078-14-3 | [4] |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ | [4] |

| Molecular Weight | 249.18 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 237 - 241 °C | [5] |

| Parent Compound | 1-(p-Tolyl)piperazine (CAS: 39593-08-3) | [4][6] |

| Parent Molecular Weight | 176.26 g/mol | [6] |

Synthesis and Purification

The synthesis of this compound is a two-step process: the formation of the parent free base, 1-(p-Tolyl)piperazine, followed by its conversion to the dihydrochloride salt.

Synthesis of 1-(p-Tolyl)piperazine (Free Base)

The most efficient and widely adopted method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination .[7][8] This palladium-catalyzed cross-coupling reaction provides a high-yield pathway for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9]

Reaction Scheme:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H18Cl2N2 | CID 83112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

1-(p-Tolyl)piperazine dihydrochloride synthesis pathway

Technical Whitepaper: Optimized Synthesis of 1-(p-Tolyl)piperazine Dihydrochloride

Executive Summary

This compound (CAS: 13078-14-3 for the salt; 39593-08-3 for the free base) is a critical pharmacophore in medicinal chemistry, serving as a structural backbone for various antihistamines, antipsychotics, and serotonin receptor ligands.

This guide details the N-alkylation pathway using bis(2-chloroethyl)amine hydrochloride. While modern palladium-catalyzed (Buchwald-Hartwig) aminations exist, the alkylation route remains the "workhorse" protocol for laboratory-scale synthesis due to the low cost of reagents and the robustness of the cyclization mechanism. This document provides a self-validating protocol, emphasizing the critical transition from the low-melting free base (MP: 29–32°C) to the stable, high-melting dihydrochloride salt.

Retrosynthetic Analysis

To design the synthesis, we disconnect the C-N bonds at the piperazine ring. The most logical disconnection reveals two primary precursors: p-toluidine (the nucleophile) and bis(2-chloroethyl)amine (the electrophile).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperazine ring.

Core Synthesis Protocol

Reaction Mechanism (Causality)

The synthesis proceeds via a double nucleophilic substitution (

-

Activation: The bis(2-chloroethyl)amine hydrochloride is neutralized in situ to its free base form.

-

First Alkylation: The primary amine of p-toluidine attacks one chloroethyl arm, displacing chloride.

-

Cyclization: The newly formed secondary amine attacks the second chloroethyl arm, closing the ring.

-

Salt Formation: The resulting free base is treated with excess HCl to generate the dihydrochloride, stabilizing the molecule and preventing oxidation.

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| p-Toluidine | Nucleophile | 1.0 | Purify by recrystallization if dark (oxidation). |

| Bis(2-chloroethyl)amine HCl | Electrophile | 1.1 | HIGH TOXICITY (Nitrogen Mustard precursor). |

| Diglyme (or n-Butanol) | Solvent | N/A | High BP required (>100°C) for cyclization kinetics. |

| Potassium Carbonate (K₂CO₃) | Base | 3.0 | Anhydrous; scavenges HCl byproducts. |

| HCl (gas or 4M in Dioxane) | Acid | Excess | For salt formation. |

Step-by-Step Methodology

Step 1: Cyclization (The "Workhorse" Reaction)

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Charging: Under inert atmosphere (

), charge p-toluidine (10.7 g, 100 mmol), bis(2-chloroethyl)amine hydrochloride (19.6 g, 110 mmol), and pulverized anhydrous -

Solvation: Add Diglyme (150 mL). Note: Diglyme is preferred over n-butanol for easier workup and higher reflux temperature.

-

Reaction: Heat the slurry to reflux (~160°C). Maintain reflux for 24–48 hours .

-

Checkpoint: Monitor by TLC (System: EtOAc/MeOH 9:1). The starting p-toluidine spot (

high) should disappear; the product spot (

-

-

Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

, excess

Step 2: Isolation of the Free Base

-

Concentration: Remove the solvent (Diglyme/Toluene) under reduced pressure (rotary evaporator). A high-vacuum pump may be required to remove trace diglyme.

-

Basification: The residue is likely an oil. Dissolve in

(100 mL) and wash with 1M NaOH (50 mL) to ensure the piperazine is in the free base form. -

Drying: Dry the organic layer over

, filter, and concentrate.-

Result: 1-(p-Tolyl)piperazine free base. It is a low-melting solid (MP: 29–32°C) or viscous oil that darkens on air exposure.

-

Step 3: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude free base in minimal absolute ethanol or diethyl ether.

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble dry HCl gas through the solution OR add 4M HCl in dioxane dropwise with vigorous stirring.

-

Critical: Add acid until pH < 2. The dihydrochloride requires 2 equivalents of HCl.[1]

-

-

Precipitation: The salt will precipitate immediately as a white/off-white solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove mono-salts and colored impurities.

-

Drying: Dry in a vacuum oven at 60°C over

.

Process Visualization

Figure 2: Operational workflow for the synthesis and purification of the dihydrochloride salt.

Quality Control & Characterization

To ensure scientific integrity, the product must be validated against the following parameters:

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | >250°C (Decomposes) | Capillary MP (Free base: 29-32°C) |

| H-NMR (D₂O) | δ 2.3 (s, 3H), 3.4 (t, 4H), 3.6 (t, 4H), 7.0-7.3 (m, 4H) | 400 MHz NMR |

| Solubility | Soluble in Water, DMSO; Insoluble in Ether | Solubility Test |

| Stoichiometry | 2.0 ± 0.1 eq.[2] Chloride content | Argentometric Titration |

Troubleshooting Guide:

-

Low Yield: Often caused by incomplete cyclization. Ensure the reaction runs for the full 48h and the solvent is truly anhydrous.

-

Sticky Precipitate: The "dihydrochloride" is hygroscopic.[2][3] If the salt oils out, triturate with dry acetone or diethyl ether to induce crystallization.

Safety & Handling (Critical)

-

Bis(2-chloroethyl)amine Hydrochloride: This compound is structurally related to Nitrogen Mustards (blister agents). It is a severe skin irritant and potential carcinogen. Double-gloving and use of a fume hood are mandatory.

-

Corrosivity: The dihydrochloride salt is acidic. Avoid inhalation of dust.[3][4][5]

-

Waste Disposal: Quench all filtrates containing unreacted alkylating agents with aqueous ammonia or thiosulfate before disposal.

References

-

PubChem. (n.d.).[1] this compound (CID 83112).[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (1959). Synthesis of N-Arylpiperazines. Coll. Vol. 4, p. 8. (General method for alkylation of anilines with bis-chloroethylamines). [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.es [fishersci.es]

- 6. This compound | C11H18Cl2N2 | CID 83112 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(p-Tolyl)piperazine Dihydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(p-Tolyl)piperazine dihydrochloride, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, analytical characterization, and its significance in neuroscience research, particularly in the modulation of serotonergic and dopaminergic systems.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

The IUPAC name for this compound is 1-(4-methylphenyl)piperazine;dihydrochloride [1]. This name explicitly defines the substitution pattern on the piperazine ring.

Synonyms:

In scientific literature and commercial catalogs, this compound is known by several synonyms, which include[1][2]:

-

1-(p-Tolyl)piperazine HCl

-

1-(4-methylphenyl)piperazine dihydrochloride

-

4-Tolylpiperazine dihydrochloride

-

p-Tolylpiperazine dihydrochloride

-

NSC 71663

It is crucial for researchers to be aware of these synonyms to conduct thorough literature searches and procure the correct chemical entity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ | [1] |

| Molecular Weight | 249.18 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | >250 °C (decomposes) | |

| Solubility | Soluble in water | |

| CAS Number | 13078-14-3 | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 1-(p-Tolyl)piperazine typically involves the formation of a carbon-nitrogen bond between the piperazine moiety and the p-tolyl group. The Buchwald-Hartwig amination is a modern and highly efficient method for this transformation, offering high yields and good functional group tolerance[3]. The subsequent conversion to the dihydrochloride salt enhances the compound's stability and water solubility.

The following protocol is adapted from established Buchwald-Hartwig amination procedures for the synthesis of N-arylpiperazines[3][4][5].

Synthesis of 1-(p-Tolyl)piperazine (Free Base) via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of piperazine with 4-bromotoluene.

Materials:

-

Piperazine (anhydrous)

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

-

Addition of Reactants: To the flask, add piperazine (1.2 eq), 4-bromotoluene (1.0 eq), and anhydrous toluene.

-

Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1-(p-tolyl)piperazine as a free base.

Caption: Buchwald-Hartwig amination workflow for 1-(p-Tolyl)piperazine synthesis.

Formation of this compound

This step converts the free base into its more stable and water-soluble dihydrochloride salt.

Materials:

-

1-(p-Tolyl)piperazine (free base)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or ether)

-

Isopropanol or diethyl ether

-

Standard laboratory glassware

Experimental Protocol:

-

Dissolution: Dissolve the purified 1-(p-tolyl)piperazine free base in a minimal amount of isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (2.2 equivalents) in the chosen solvent to the stirred solution of the free base.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold solvent (isopropanol or diethyl ether) to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain this compound as a white solid.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, the methyl protons, and the methylene protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the p-tolyl ring and the piperazine ring. The chemical shifts of these carbons provide further confirmation of the molecular structure[6][7].

-

-

Infrared (IR) Spectroscopy:

Chromatographic and Mass Spectrometric Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the free base form of the compound is typically analyzed. The mass spectrum will show a molecular ion peak corresponding to the mass of 1-(p-Tolyl)piperazine, along with characteristic fragmentation patterns that can be used for structural elucidation.

Applications in Drug Discovery and Neuroscience

1-(p-Tolyl)piperazine serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural motif is found in numerous compounds targeting the central nervous system (CNS)[11].

A Scaffold for Serotonergic and Dopaminergic Ligands

The N-arylpiperazine scaffold is a well-established pharmacophore for ligands of serotonin (5-HT) and dopamine (D) receptors[12][13][14]. These receptors are implicated in the pathophysiology of various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson's disease[15].

The tolyl group in 1-(p-Tolyl)piperazine can be further functionalized, and the second nitrogen of the piperazine ring provides a convenient point for the introduction of other pharmacophoric elements, allowing for the generation of diverse chemical libraries for high-throughput screening.

Mechanism of Action: A Focus on Serotonin and Dopamine Receptors

While direct pharmacological data for 1-(p-Tolyl)piperazine is limited in the public domain, the well-documented activities of structurally related arylpiperazines provide strong evidence for its likely mechanism of action. Arylpiperazines are known to interact with various subtypes of serotonin and dopamine receptors, often exhibiting a complex pharmacological profile[16][17].

-

Serotonin Receptors: Many arylpiperazines act as agonists, partial agonists, or antagonists at different 5-HT receptor subtypes, such as 5-HT₁A, 5-HT₂A, and 5-HT₂C.

-

Dopamine Receptors: Interaction with D₂, D₃, and D₄ receptors is also a common feature of this class of compounds.

The specific affinity and efficacy of 1-(p-Tolyl)piperazine at these receptors would determine its potential therapeutic applications. For instance, compounds with high affinity for the 5-HT₁A receptor are often investigated for their anxiolytic and antidepressant properties, while those targeting D₂ receptors are explored for their antipsychotic potential.

Caption: Putative mechanism of action of 1-(p-Tolyl)piperazine derivatives on monoaminergic systems.

Safety and Handling

1-(p-Tolyl)piperazine and its dihydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of neuroscience. Its straightforward synthesis, coupled with the rich pharmacology of the N-arylpiperazine scaffold, makes it an attractive starting point for drug discovery programs aimed at modulating serotonergic and dopaminergic pathways. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective utilization in research and development.

References

- Chem-Impex. 1-(p-Tolyl)piperazine. (n.d.).

- KE Chang-mei, TANG Ning, HU Yong & WANG Quan-quan. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- Google Patents. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- ResearchGate. (n.d.). 13 C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl 3 ).

- Benchchem. (n.d.).

- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- Chem-Impex. (n.d.). 1-(p-Tolyl)piperazine.

- ResearchGate. (n.d.).

- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).

- PubChem. (n.d.). This compound.

- PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4.

- PubChem. (n.d.). 1-(p-Tolyl)piperazine.

- SciSpace. (2015).

- NIST WebBook. (n.d.). Piperazine dihydrochloride.

- ResearchGate. (n.d.).

- MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.

- ChemicalBook. (n.d.). 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum.

- PubMed. (n.d.). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor.

- Google Patents. (n.d.). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.

- Spectral investigation and normal coordin

- ResearchGate. (n.d.). (PDF) Piperazine: the molecule of diverse pharmacological importance.

- YouTube. (2025). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5 – Essential Psychopharmacology (5th).

- ChemicalBook. (n.d.). PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 spectrum.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Impactfactor. (n.d.).

- Dove Medical Press. (n.d.).

Sources

- 1. This compound | C11H18Cl2N2 | CID 83112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine dihydrochloride [webbook.nist.gov]

- 10. PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 spectrum [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Technical Deep Dive: 1-(p-Tolyl)piperazine Dihydrochloride in Serotonergic Modulation

The following technical guide details the neuropharmacological role, mechanism of action, and experimental applications of 1-(p-Tolyl)piperazine dihydrochloride.

Executive Summary

This compound (often abbreviated as pMPP or 4-MPP ) is a phenylpiperazine derivative that serves as a critical probe in neuropharmacology. Unlike its meta-substituted analogs (e.g., mCPP, TFMPP) which act primarily as direct receptor agonists, pMPP functions predominantly as a serotonin (5-HT) releasing agent with high selectivity for the serotonin transporter (SERT) over dopamine (DAT) or norepinephrine (NET) transporters.

This guide provides researchers with a structural and functional analysis of pMPP, distinguishing its utility in Structure-Activity Relationship (SAR) studies and its application as a scaffold for high-affinity 5-HT1A ligand synthesis.

CRITICAL DISAMBIGUATION: Do not confuse pMPP (1-(p-Tolyl)piperazine) with MPP dihydrochloride (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole), which is a highly selective Estrogen Receptor

(ER) antagonist. The protocols below apply strictly to the arylpiperazine pMPP.

Part 1: Chemical & Pharmacological Profile[1][2][3][4]

Physicochemical Properties

The dihydrochloride salt form enhances aqueous solubility, making pMPP suitable for in vivo intraperitoneal (i.p.) or subcutaneous (s.c.) administration without the need for neurotoxic vehicles like DMSO.[1]

| Property | Specification |

| IUPAC Name | 1-(4-Methylphenyl)piperazine dihydrochloride |

| CAS Number | 39593-08-3 (Free base); Salt forms vary |

| Molecular Formula | |

| Solubility | Freely soluble in water (>50 mg/mL); PBS (pH 7.2) |

| pKa | ~9.8 (Piperazine nitrogen) |

Mechanism of Action: The "Para" Substitution Effect

The pharmacological profile of phenylpiperazines is dictated by the position of the substituent on the phenyl ring. The para-methyl group in pMPP sterically directs the molecule toward transporter-mediated release rather than direct receptor activation.

-

Serotonin Releasing Agent (SRA): pMPP induces the release of 5-HT from presynaptic neurons via the reversal of the Serotonin Transporter (SERT).

-

Potency:

nM (Rat brain synaptosomes).[2]

-

-

Selectivity:

-

5-HT vs. DA/NE: pMPP is essentially inactive at releasing dopamine (

nM) or norepinephrine ( -

Receptor Binding: While it possesses affinity for 5-HT

subtypes, it lacks the hallucinogenic potency of mCPP (meta-chloro) or TFMPP (meta-trifluoromethyl), making it a valuable negative control for studying 5-HT

-

Comparative Pharmacology

| Compound | Substituent | Primary Mechanism | Behavioral Phenotype |

| pMPP | para-Methyl | 5-HT Releaser (Selective) | Mild stimulation, low anxiety |

| mCPP | meta-Chloro | 5-HT | Anxiety, hypophagia, agitation |

| TFMPP | meta-CF | 5-HT Non-selective Agonist | Hallucinogen-like, panicogenic |

| BZP | Benzyl | DA/NE Releaser | Psychostimulant (Amphetamine-like) |

Part 2: Neuropharmacological Applications

Structure-Activity Relationship (SAR) Probe

pMPP is used to map the steric tolerance of the serotonin receptor binding pocket. By comparing pMPP (para) with oMPP (ortho) and mMPP (meta), researchers can determine if a receptor subtype requires a specific electrostatic potential or steric clearance at the 4-position of the phenyl ring.

Scaffold for Long-Chain Arylpiperazines (LCAPs)

pMPP is a precursor in the synthesis of "Long-Chain Arylpiperazines," a class of drugs targeting 5-HT

Behavioral Assays (Drug Discrimination)

In drug discrimination studies, pMPP is used to train animals to distinguish between serotonin release (pMPP cue) and direct agonist activity (DOI or mCPP cue). This validates whether a novel compound acts presynaptically or postsynaptically.

Part 3: Experimental Protocols

Protocol A: Preparation of pMPP for In Vivo Injection

Target Concentration: 10 mg/kg (Rat)

-

Vehicle Selection: Use sterile 0.9% Saline. The dihydrochloride salt does not require acidification.

-

Calculation:

-

Mass required = (Dose [mg/kg] × Weight [kg]) / Salt Correction Factor.

-

Note: The dihydrochloride salt (MW ~249.2) is heavier than the free base (MW ~176.3).

-

Correction Factor:

. -

To deliver 10 mg/kg of active pMPP, weigh 14.1 mg/kg of the dihydrochloride salt.

-

-

Solubilization: Dissolve salt in saline. Vortex for 30 seconds. Solution should be clear and colorless.

-

pH Adjustment: Check pH. If < 5.0 due to HCl dissociation, buffer to pH ~6.0-7.0 with dilute NaOH to prevent injection site irritation (peritonitis).

Protocol B: Synaptosomal 5-HT Release Assay

Objective: Verify releasing potency (

-

Tissue Prep: Homogenize rat frontal cortex in 0.32 M sucrose (4°C). Centrifuge (1000

g, 10 min) to remove debris; save supernatant (synaptosomes). -

Loading: Incubate synaptosomes with [

H]-5-HT (10 nM) for 15 min at 37°C to load the transporter. -

Wash: Centrifuge and resuspend in Krebs-Henseleit buffer to remove extracellular radioligand.

-

Release Phase: Aliquot synaptosomes into wells containing pMPP (range: 1 nM – 10

M). -

Incubation: 15 minutes at 37°C.

-

Termination: Rapid filtration over GF/B filters.

-

Quantification: Measure radioactivity in the filtrate (released 5-HT) vs. filter (retained 5-HT) via liquid scintillation counting.

-

Analysis: Plot % Release vs. Log[pMPP]. Calculate

using non-linear regression.

Part 4: Visualization of Signaling Pathways

Diagram 1: Mechanism of Action (Releaser vs. Agonist)

This diagram illustrates how pMPP differs from direct agonists like mCPP at the serotonergic synapse.

Caption: pMPP acts primarily by reversing the SERT transporter to release cytosolic serotonin, whereas analogs like mCPP bypass the transporter to directly activate postsynaptic receptors.[3][4][2][5][6][7][8]

Diagram 2: Chemical Pharmacophore (SAR)

Visualizing the structural difference that drives selectivity.

Caption: The position of the substituent on the phenyl ring dictates the switch between transporter efficacy (Para) and receptor affinity (Meta/Ortho).[9][2][5][6][8][10][11][12][13][14]

References

-

Baumann, M. H., et al. (2011). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.

-

Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology.

-

Glennon, R. A., et al. (1986). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (mCPP)." Pharmacology Biochemistry and Behavior.

-

TCI Chemicals. "Product Specification: 1-(p-Tolyl)piperazine." TCI Chemicals Catalog.

-

Chem-Impex. "1-(p-Tolyl)piperazine: Applications in Pharmaceutical Development." Chem-Impex International.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. para-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. para-Methoxyphenylpiperazine [medbox.iiab.me]

- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 8. 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. Priming Strategies for Benefiting Plant Performance under Toxic Trace Metal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(p-Tolyl)piperazine Dihydrochloride in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the experimental applications of 1-(p-Tolyl)piperazine dihydrochloride, a versatile arylpiperazine derivative. The protocols and insights presented herein are designed to empower researchers in neuroscience, pharmacology, and medicinal chemistry to effectively utilize this compound as a tool for investigating serotonergic and dopaminergic systems, and as a scaffold for the development of novel therapeutics.

Introduction: The Significance of 1-(p-Tolyl)piperazine in Neuropharmacology

1-(p-Tolyl)piperazine belongs to the arylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1] Arylpiperazines are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2] This interaction makes them valuable tools for dissecting the complex signaling pathways involved in mood, cognition, and motor control. Furthermore, their structural tractability allows for modifications that can fine-tune their pharmacological profile, making them attractive starting points for drug discovery programs targeting neuropsychiatric and neurological disorders.[1]

This guide will focus on two primary experimental applications of this compound:

-

In Vitro Characterization: Elucidating the receptor binding affinity and functional activity at key serotonin and dopamine receptor subtypes.

-

In Vivo Behavioral Analysis: Assessing the physiological and behavioral effects of the compound in rodent models to probe its potential impact on anxiety, depression, and locomotor activity.

In Vitro Applications: Receptor Binding and Functional Assays

The initial step in characterizing the pharmacological profile of this compound is to determine its affinity and functional effects at relevant molecular targets. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.

Theoretical Framework: The Law of Mass Action in Receptor Binding

Radioligand binding assays operate on the principle of the law of mass action, where a radiolabeled ligand (a molecule with a radioactive isotope) and an unlabeled test compound compete for a finite number of receptors. By measuring the displacement of the radioligand by increasing concentrations of the test compound, we can determine the test compound's affinity, typically expressed as the inhibition constant (Ki).

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competition Binding Assay for Serotonin and Dopamine Receptors

This protocol provides a starting point for assessing the binding affinity of this compound at human serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2) receptors.

Materials:

-

This compound

-

Cell membranes expressing the human receptor of interest (e.g., h5-HT1A, h5-HT2A, hD2)

-

Radioligand specific for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2)

-

Assay buffer (specific to the receptor, typically a Tris-based buffer with physiological salts)

-

Non-specific binding determinator (a high concentration of a known ligand for the receptor)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, water).

-

Perform serial dilutions of the stock solution to create a range of concentrations for the competition curve (e.g., 10-10 M to 10-5 M).

-

Prepare the radioligand solution at a concentration close to its Kd value in the assay buffer.

-

Prepare the cell membrane suspension in the assay buffer to a final protein concentration optimized for the assay.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and cell membrane suspension.

-

Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membrane suspension, and a high concentration of the non-specific binding determinator.

-

Test Compound Wells: Add assay buffer, radioligand, cell membrane suspension, and the various dilutions of this compound.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcomes and Interpretation:

The Ki value provides a measure of the affinity of this compound for the tested receptor. A lower Ki value indicates a higher binding affinity. By testing against a panel of receptors, a selectivity profile can be established.

| Receptor Target | Potential Radioligand | Potential Non-Specific Binding Determinator |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | 10 µM Serotonin |

| Serotonin 5-HT2A | [3H]Ketanserin | 10 µM Mianserin |

| Dopamine D2 | [3H]Spiperone | 10 µM Haloperidol |

In Vivo Applications: Behavioral Phenotyping in Rodent Models

Following in vitro characterization, the next logical step is to investigate the effects of this compound on the behavior of living organisms. Rodent models are invaluable for assessing potential anxiolytic, antidepressant, and locomotor effects.

Rationale for Behavioral Assays

-

Open Field Test (OFT): This assay assesses general locomotor activity and anxiety-like behavior in a novel environment.[3] A compound with anxiolytic properties may increase the time spent in the center of the open field, while a stimulant may increase overall distance traveled.[4]

-

Elevated Plus Maze (EPM): The EPM is a widely used test for anxiety-like behavior, based on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces.[5][6] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[7][8]

-

Forced Swim Test (FST): The FST is a common screening tool for potential antidepressant-like activity.[9] The test is based on the observation that rodents will eventually adopt an immobile posture when placed in an inescapable container of water.[10][11] Antidepressant compounds are expected to increase the duration of active, escape-oriented behaviors.[12]

General In Vivo Experimental Workflow

Caption: General workflow for in vivo behavioral testing.

Detailed Protocol: Assessment of Anxiolytic and Antidepressant-like Effects

This protocol outlines a series of behavioral tests to evaluate the potential psychoactive properties of this compound in mice.

Animals:

-

Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be group-housed and allowed to acclimate to the facility for at least one week before testing.[13]

Drug Preparation and Administration:

-

Dissolve this compound in a suitable vehicle (e.g., 0.9% saline).

-

Administer the compound via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

-

A range of doses should be tested (e.g., 1, 5, 10 mg/kg) to establish a dose-response relationship. A vehicle control group is essential.

-

Administer the drug 30 minutes prior to behavioral testing to allow for absorption and distribution.

3.3.1. Open Field Test (OFT)

-

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a central and a peripheral zone.

-

Procedure:

-

Parameters to Analyze:

-

Total distance traveled (locomotor activity).

-

Time spent in the center zone (anxiety-like behavior).

-

Number of entries into the center zone.

-

Rearing frequency (exploratory behavior).

-

3.3.2. Elevated Plus Maze (EPM)

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[15]

-

Procedure:

-

Parameters to Analyze:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Total number of arm entries (a measure of overall activity).

-

3.3.3. Forced Swim Test (FST)

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[16]

-

Procedure:

-

Gently place the mouse into the water-filled cylinder.

-

The test duration is typically 6 minutes.[9]

-

Record the session for later scoring.

-

After the test, remove the mouse, dry it with a towel, and place it in a heated cage for recovery.

-

-

Parameters to Analyze:

-

Duration of immobility during the last 4 minutes of the test.

-

Time spent swimming.

-

Time spent climbing.

-

Data Analysis and Interpretation:

-

Use automated video tracking software for accurate and unbiased data collection.

-

Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the drug-treated groups with the vehicle control group.

-

An increase in open arm exploration in the EPM and center time in the OFT, without a significant change in overall locomotor activity, would suggest an anxiolytic-like effect. A decrease in immobility time in the FST would indicate a potential antidepressant-like effect.

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for probing the intricacies of the serotonergic and dopaminergic systems. The protocols outlined in this guide provide a robust framework for its in vitro and in vivo characterization. The data generated from these experiments can contribute to a deeper understanding of the structure-activity relationships of arylpiperazines and inform the design of novel therapeutic agents with improved efficacy and selectivity for a range of neuropsychiatric disorders. Future research could expand upon these protocols to investigate the compound's effects on other receptor systems, its pharmacokinetic profile, and its potential in more complex behavioral models relevant to specific disease states.

References

-

Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. (2013). PubMed. Retrieved from [Link]

- Elevated plus maze protocol. (2023). protocols.io.

-

Bioactive conformation of 1-arylpiperazines at central serotonin receptors. (1985). PubMed. Retrieved from [Link]

-

Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2015). PubMed Central. Retrieved from [Link]

- Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries.

-

The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). PubMed Central. Retrieved from [Link]

-

The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). MDPI. Retrieved from [Link]

- Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in R

- Affinities of some Atypical Antipsychotic Agents at D1 and D2 Dopamine... (n.d.).

-

Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories. (n.d.). PubMed Central. Retrieved from [Link]

-

Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (n.d.). PubMed Central. Retrieved from [Link]

- A detailed ethological analysis of the mouse open field test: Effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field. (2025).

-

Factsheet on the forced swim test. (2020). Understanding Animal Research. Retrieved from [Link]

- (PDF) Elevated plus maze protocol v1. (2023).

-

Elevated Plus Maze Model of Anxiety. (n.d.). Melior Discovery. Retrieved from [Link]

- Forced Swim Test v.3. (n.d.).

- Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in R

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI. Retrieved from [Link]

-

Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. (2017). JoVE. Retrieved from [Link]

-

Forced swim test in rodents. (2021). NC3Rs. Retrieved from [Link]

-

Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (n.d.). Anilocus. Retrieved from [Link]

- Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells. (n.d.).

-

Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. (2024). PubMed Central. Retrieved from [Link]

-

Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors. (2004). PubMed. Retrieved from [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PubMed Central. Retrieved from [Link]

-

The open field assay is influenced by room temperature and by drugs that affect core body temperature. (2023). NIH. Retrieved from [Link]

- (PDF) New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. (n.d.).

- (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. (2025).

-

Pharmacological relevance of the Open-Field Test. (n.d.). Neurofit. Retrieved from [Link]

-

Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). (2008). PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 10. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 11. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 15. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]

- 16. animal.research.wvu.edu [animal.research.wvu.edu]

Application Notes & Protocols: 1-(p-Tolyl)piperazine Dihydrochloride in Dopamine Receptor Studies

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Arylpiperazines in Dopamine Receptor Modulation

The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis for numerous centrally acting drugs, including antipsychotics and antidepressants.[1][2] These compounds are particularly significant for their interaction with dopaminergic and serotonergic systems, which are critically involved in the pathophysiology of various neurological and psychiatric disorders.[2][3] 1-(p-Tolyl)piperazine, as a member of this chemical class, serves as a valuable research tool for dissecting the complex pharmacology of dopamine receptors.

Dopamine receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[4] D2-like receptors, which primarily couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP), are the principal targets for antipsychotic medications.[4][5] Understanding how ligands like 1-(p-Tolyl)piperazine interact with these receptors is crucial for developing next-generation therapeutics with improved efficacy and fewer side effects, such as extrapyramidal symptoms.[6][7]

This guide provides a comprehensive overview of 1-(p-Tolyl)piperazine dihydrochloride, detailing its pharmacological properties and offering validated, step-by-step protocols for its application in fundamental dopamine receptor research.

Compound Properties and Handling

Proper handling and storage are paramount for ensuring experimental reproducibility. This compound is a stable salt, but like all research chemicals, it requires careful management.

| Property | Value |

| Chemical Name | 1-(4-methylphenyl)piperazine dihydrochloride |

| Synonyms | p-Tolylpiperazine HCl |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ |

| Molecular Weight | 249.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and DMSO. Prepare fresh solutions or store aliquots at -20°C. |

| Storage | Store at room temperature in a dry, well-ventilated place. |

Scientist's Note: For cell-based assays, it is critical to prepare a concentrated stock solution in a solvent like DMSO and then perform serial dilutions in the appropriate aqueous assay buffer. Ensure the final DMSO concentration in the assay is consistent across all conditions and typically does not exceed 0.1% to avoid solvent-induced artifacts.

Pharmacological Profile: Interaction with Dopamine Receptors

1-(p-Tolyl)piperazine is part of a broader class of N-arylpiperazines known to exhibit affinity for D2-like dopamine receptors.[1] The precise affinity and functional activity can be influenced by the nature of the aryl substituent. While specific binding data for the unsubstituted 1-(p-Tolyl)piperazine is not extensively published in isolation, related structures show that the N-arylpiperazine moiety is a key pharmacophore for D2/D3 receptor interaction.[3][8]

Compounds with this core structure often display moderate to high affinity for D2 and D3 receptors.[8][9] It is also common for arylpiperazines to show affinity for serotonin receptors (e.g., 5-HT1A, 5-HT2A), making selectivity profiling essential for interpreting experimental results.[2][10]

Key Mechanistic Considerations:

-